Regioisomeric Purity: The 7‑Carboxylate Is Distinct from the 2‑ and 5‑Carboxylate Analogues
Ethyl furo[2,3‑c]pyridine‑7‑carboxylate is supplied as a single regioisomer with the ester at position 7 . In contrast, ethyl furo[2,3‑c]pyridine‑2‑carboxylate and ethyl furo[2,3‑c]pyridine‑5‑carboxylate are structurally distinct regioisomers that direct metal coordination and electrophilic aromatic substitution to different ring positions. The 7‑ester’s adjacency to the pyridine nitrogen enables bidentate metal binding that the 2‑ and 5‑esters cannot provide [1]. In the B‑Raf inhibitor series, the 7‑carboxylate‑derived indanone oxime achieved an IC₅₀ of 0.13 μM against B‑Raf V600E, whereas the corresponding 5‑carboxylate analogue showed >10‑fold loss in potency [1].
| Evidence Dimension | Regioisomeric identity and downstream biological potency |
|---|---|
| Target Compound Data | Ethyl furo[2,3-c]pyridine-7-carboxylate (position‑7 ester); derived B‑Raf inhibitor IC₅₀ = 0.13 μM |
| Comparator Or Baseline | Ethyl furo[2,3-c]pyridine-5-carboxylate (position‑5 ester); derived analogue IC₅₀ > 1.3 μM |
| Quantified Difference | >10‑fold greater potency for the 7‑carboxylate series |
| Conditions | Human B‑Raf V600E kinase biochemical assay; indanone oxime derivative series (Buckmelter et al., 2011) |
Why This Matters
Purchasing the incorrect regioisomer can introduce >10‑fold potency loss in kinase inhibitor programmes, undermining SAR reproducibility and project timelines.
- [1] Buckmelter AJ, Ren L, Laird ER, et al. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorg Med Chem Lett. 2011;21(4):1248-1252. doi:10.1016/j.bmcl.2010.12.067 View Source
